1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate
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Overview
Description
Preparation Methods
The synthesis of 1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the annulation of the pyrrole ring to the isoquinoline moiety . This can be achieved through a one-pot three-component reaction starting from isoquinoline, 2-bromoacetophenones, and different non-symmetrical acetylenic dipolarophiles using 1,2-epoxypropane as a solvent . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically leads to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. For example, it can stabilize intermediate covalent complexes between DNA and topoisomerase I, thereby inhibiting the enzyme’s activity . This interaction is crucial for its potential anti-cancer properties, as it can prevent the replication of cancer cells.
Comparison with Similar Compounds
1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as:
- 1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
- 3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
- 3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
1-O-ethyl 3-O-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate |
InChI |
InChI=1S/C17H15NO4/c1-3-22-16(19)13-10-14(17(20)21-2)18-9-8-11-6-4-5-7-12(11)15(13)18/h4-10H,3H2,1-2H3 |
InChI Key |
XDSDDQQNKINWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1)C(=O)OC |
Origin of Product |
United States |
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